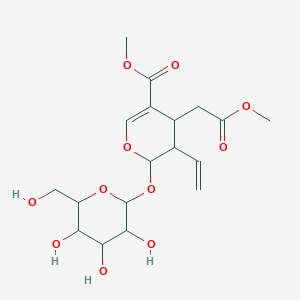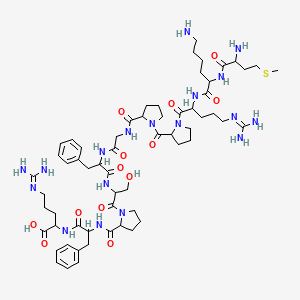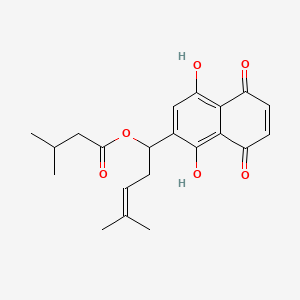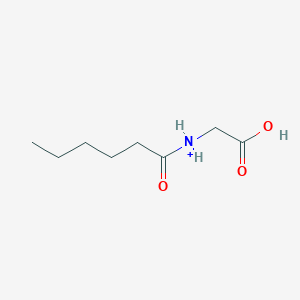
Carboxymethyl(hexanoyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carboxymethyl(hexanoyl)azanium is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of carboxymethyl and hexanoyl groups, which contribute to its distinct properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Carboxymethyl(hexanoyl)azanium can be synthesized through a series of chemical reactions involving the introduction of carboxymethyl and hexanoyl groups onto a suitable precursor molecule. The synthesis typically involves the following steps:
Carboxymethylation: This step involves the introduction of a carboxymethyl group onto the precursor molecule. This can be achieved through a reaction with chloroacetic acid under basic conditions.
Hexanoylation: The next step involves the introduction of a hexanoyl group. This can be achieved through an esterification reaction with hexanoic acid in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures consistent product quality and higher yields. The use of advanced purification techniques, such as chromatography, can further enhance the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Carboxymethyl(hexanoyl)azanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The carboxymethyl and hexanoyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Carboxymethyl(hexanoyl)azanium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carboxymethyl(hexanoyl)azanium involves its interaction with specific molecular targets and pathways. The carboxymethyl group can interact with enzymes and receptors, modulating their activity. The hexanoyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Carboxymethyl(hexanoyl)azanium can be compared with other similar compounds, such as:
Carboxymethyl chitosan: This compound also contains a carboxymethyl group but lacks the hexanoyl group, resulting in different properties and applications.
Hexanoyl chitosan: This compound contains a hexanoyl group but lacks the carboxymethyl group, leading to variations in its reactivity and biological activities.
The presence of both carboxymethyl and hexanoyl groups in this compound makes it unique and versatile, offering a combination of properties that are not found in other similar compounds.
Propriétés
Formule moléculaire |
C8H16NO3+ |
|---|---|
Poids moléculaire |
174.22 g/mol |
Nom IUPAC |
carboxymethyl(hexanoyl)azanium |
InChI |
InChI=1S/C8H15NO3/c1-2-3-4-5-7(10)9-6-8(11)12/h2-6H2,1H3,(H,9,10)(H,11,12)/p+1 |
Clé InChI |
UPCKIPHSXMXJOX-UHFFFAOYSA-O |
SMILES canonique |
CCCCCC(=O)[NH2+]CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12322853.png)
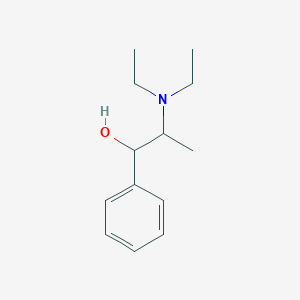

![6-Methyl-2-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-5-enoic acid](/img/no-structure.png)
